molecular formula C8H3F4NO4 B2884158 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid CAS No. 1389313-52-3

2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid

Cat. No. B2884158
CAS RN: 1389313-52-3
M. Wt: 253.109
InChI Key: FEGCOZKWDPXHID-UHFFFAOYSA-N
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Description

2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid is a chemical compound with the molecular formula C8H3F4NO4 . It has a molecular weight of 253.11 .


Synthesis Analysis

The synthesis of similar compounds often involves several steps. For example, the synthesis of 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol, carries out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carries out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carries out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid consists of a benzoic acid core with fluorine and nitro functional groups attached .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid is often associated with a variety of pharmacological activities. This compound can be used in the synthesis of drug molecules, particularly those approved by the FDA that contain the trifluoromethyl group as one of the pharmacophores . The unique properties of the trifluoromethyl group, such as its lipophilicity and ability to enhance binding affinity, make it valuable in the development of active pharmaceutical ingredients (APIs).

Antimicrobial Agents

Research has shown that compounds with a trifluoromethyl group can exhibit antimicrobial activity. For instance, derivatives of 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid have been investigated for their potential as antibacterial agents against various strains, including Escherichia coli and Bacillus cereus, as well as antifungal action against Candida albicans and Aspergillus niger .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows for functionalization via lithiation and reaction with electrophiles. It can also participate in selective rhodium-catalyzed conjugate addition reactions, which are valuable in constructing complex organic molecules .

Agrochemicals

The unique chemical structure of 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid makes it a candidate for use in the synthesis of agrochemicals. Its properties can be harnessed to develop new pesticides or herbicides, contributing to the agricultural industry .

Inhibitors of Kinesin Spindle Protein

2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid may be used in the preparation of inhibitors of kinesin spindle protein (KSP), which are potential antitumor agents. KSP inhibitors can disrupt the function of this protein, which is essential for cell division, thereby providing a mechanism to combat cancerous growth .

Dyestuff Industry

As an intermediate in dyestuff production, this compound can contribute to the synthesis of novel dyes. Its nitro group can undergo various chemical reactions, allowing for the creation of dyes with specific properties for use in textiles and other materials .

Cardiovascular Disease Treatment

Derivatives of this compound have been implicated in the treatment of dyslipidemia-related cardiovascular diseases. By inhibiting endothelial lipase activity, which is involved in HDL metabolism and atherosclerotic plaque development, these derivatives can be efficacious in treating cardiovascular conditions .

Safety and Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

It is reported to react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile . This suggests that these could be potential targets of the compound.

Mode of Action

The compound interacts with its targets through a chemical reaction. It reacts with an aldehyde, isonitrile, and a primary amine tethered to a Boc-protected internal amino or hydroxyl nucleophile, to afford the Ugi product . This suggests that the compound may act as a reagent in the Ugi four-component reaction (U-4CR), a powerful tool for the synthesis of peptidomimetics and α-amino acid derivatives.

Result of Action

The result of the action of 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid is the formation of the Ugi product when it reacts with an aldehyde, isonitrile, and a primary amine . This indicates that the compound plays a crucial role in facilitating the synthesis of complex organic molecules.

Action Environment

The action of 2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, is known to be influenced by mild and functional group tolerant reaction conditions

properties

IUPAC Name

2-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO4/c9-6-4(7(14)15)1-3(8(10,11)12)2-5(6)13(16)17/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGCOZKWDPXHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-trifluoromethyl-3-nitrobenzoic acid

CAS RN

1389313-52-3
Record name 2-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid
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